molecular formula C17H21F3N4O B5806299 2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol

2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol

Cat. No.: B5806299
M. Wt: 354.4 g/mol
InChI Key: QZMDABZAIIEKPB-UHFFFAOYSA-N
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Description

2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[6,8-Dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol is unique due to the presence of both quinazoline and piperazine moieties, which confer distinct biological activities and chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c1-11-9-12(2)14-13(10-11)15(22-16(21-14)17(18,19)20)24-5-3-23(4-6-24)7-8-25/h9-10,25H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMDABZAIIEKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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